2-(Chloroethylsulfonyl)ethanol dihydrochloride
Description
Significance in Contemporary Organic and Medicinal Chemistry
The significance of 2-(chloroethylsulfonyl)ethanol dihydrochloride (B599025) in modern chemical research stems from its ability to act as a precursor to vinyl sulfone moieties. The chloroethylsulfonyl group can readily undergo an elimination reaction to form a highly reactive vinyl sulfone. Vinyl sulfones are well-established Michael acceptors, making them valuable intermediates in the synthesis of a wide range of organic compounds.
In medicinal chemistry, the vinyl sulfone motif is a recognized pharmacophore found in various biologically active molecules. Its ability to covalently bond with nucleophilic residues, such as cysteine in enzymes, has been exploited in the design of targeted inhibitors for various therapeutic applications. Therefore, as a stable precursor to this reactive group, 2-(chloroethylsulfonyl)ethanol dihydrochloride serves as a crucial building block in the development of new drug candidates.
Overview of Research Trajectories and Academic Relevance
Current research involving this compound and its analogs is primarily focused on their application as intermediates in the synthesis of functional molecules. A notable area of investigation is in the field of reactive dyes. The chloroethylsulfonyl group, or the vinyl sulfone group it generates in situ, can form covalent bonds with the hydroxyl or amine groups present in textile fibers, leading to dyes with excellent wash fastness. A closely related compound, 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride, is a known intermediate in the preparation of heterodifunctional reactive dyes, highlighting the industrial relevance of this class of compounds. google.com
In academia, the focus is on exploring the synthetic utility of such bifunctional building blocks to create novel molecular architectures. The presence of both a masked reactive center (the chloroethylsulfonyl group) and a modifiable functional group (the hydroxyl group) allows for sequential and controlled synthetic transformations.
Conceptual Frameworks for Investigating Reactivity and Utility
The reactivity of this compound is governed by the chemical properties of its functional groups. The primary conceptual frameworks for understanding and utilizing this compound include:
Nucleophilic Substitution and Elimination: The chloroethyl group attached to the sulfonyl moiety is susceptible to both nucleophilic substitution and base-mediated elimination reactions. The presence of the electron-withdrawing sulfonyl group activates the C-Cl bond towards nucleophilic attack. More commonly, treatment with a base will induce an E2 elimination to form the corresponding vinyl sulfone.
Michael Addition: Once the vinyl sulfone is formed, it becomes a potent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its use in creating complex molecular structures.
Functional Group Interconversion: The primary alcohol functionality provides another site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to other functional groups, further expanding the synthetic possibilities.
The strategic application of these fundamental reactions allows chemists to leverage the unique properties of this compound in multistep syntheses.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 85739-74-8 |
| Molecular Formula | C4H11Cl2NO2S |
| Molecular Weight | 212.11 g/mol |
| Appearance | White to off-white solid |
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Elimination | Base (e.g., triethylamine) | Vinyl sulfone |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH2) | Substituted ethylsulfonyl ethanol (B145695) |
| Esterification | Carboxylic acid, acid catalyst | Ester |
Established Synthetic Routes and Precursors for Related Chloroethylsulfonyl Compounds
The preparation of 2-chloroethanol can be achieved through several methods. A common industrial process involves the reaction of ethylene oxide with hydrogen chloride. Another route is the treatment of ethylene with hypochlorous acid.
The synthesis of ethanesulfonyl chloride and its derivatives often starts from materials like ethyl mercaptan or diethyl disulfide. The process typically involves oxidation and chlorination steps to introduce the sulfonyl chloride functional group. While specific procedures for ethanesulfonyl chloride are less commonly detailed in readily available literature, analogous syntheses, such as that for methanesulfonyl chloride, provide insight into the general methodology. For instance, methanesulfonyl chloride can be prepared by the chlorination of various sulfur-containing starting materials or from methanesulfonic acid.
A plausible multistep synthetic pathway to 2-(chloroethylsulfonyl)ethanol can be inferred from methodologies used for structurally similar compounds, such as 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride. A key intermediate in such a synthesis is often a thioether, which is subsequently oxidized.
For the synthesis of 2-(chloroethylsulfonyl)ethanol, a likely precursor is 2-((2-chloroethyl)thio)ethanol. This intermediate can be prepared through the reaction of 2-chloroethanol with a suitable sulfur-containing reagent. The subsequent and crucial step is the oxidation of the thioether to the corresponding sulfone. This transformation is a common and well-established reaction in organic chemistry.
Following the oxidation, the resulting 2-(chloroethylsulfonyl)ethanol would be a neutral compound. The formation of the dihydrochloride salt would then be achieved by treating the alcohol with two equivalents of hydrogen chloride in an appropriate solvent.
A patented method for a related amine compound details a process that starts with the synthesis of 2-(2'-hydroxyethylmercapto)ethylamine, which is then subjected to simultaneous chlorination and oxidation using chlorine gas in concentrated hydrochloric acid. google.com This approach highlights a one-pot method for achieving both the formation of the chloroethyl group and the oxidation of the sulfur atom.
Table 1: Plausible Synthetic Pathway for 2-(Chloroethylsulfonyl)ethanol
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Chloroethanol, Thio-precursor | Base | 2-((2-Chloroethyl)thio)ethanol |
| 2 | 2-((2-Chloroethyl)thio)ethanol | Oxidizing agent (e.g., H₂O₂, m-CPBA) | 2-(Chloroethylsulfonyl)ethanol |
| 3 | 2-(Chloroethylsulfonyl)ethanol | 2 HCl | This compound |
The selection of reagents and the control of reaction conditions are critical for the successful synthesis of chloroethylsulfonyl compounds. For the chlorination steps, reagents like thionyl chloride or chlorine gas are often employed. The choice of solvent can significantly influence the reaction outcome, with organic solvents such as chloroform or carbon dichloride being used in some procedures. google.com
Oxidation of the thioether to the sulfone requires careful selection of the oxidizing agent to avoid over-oxidation or side reactions. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate. The reaction temperature must be carefully controlled, as oxidation reactions are often exothermic.
The formation of the dihydrochloride salt is typically carried out in an anhydrous solvent to prevent hydrolysis of the sulfonyl chloride group, should one be present, and to facilitate the precipitation of the salt. The use of gaseous hydrogen chloride or a solution of HCl in an organic solvent is standard practice.
Role as a Key Intermediate and Precursor in Chemical Synthesis
The bifunctional nature of this compound, possessing both a reactive chloroethylsulfonyl group and a hydroxyl group, makes it a valuable intermediate for the synthesis of a variety of organic molecules.
One of the primary applications of compounds containing a 2-chloroethylsulfonyl group is their ability to serve as precursors to vinyl sulfones. nih.gov The 2-chloroethylsulfonyl moiety can undergo elimination of hydrogen chloride in the presence of a base to form a vinyl sulfone. nih.gov Vinyl sulfones are versatile Michael acceptors and can participate in various cycloaddition reactions, making them valuable building blocks for the construction of carbo- and heterocyclic ring systems.
The hydroxyl group in 2-(chloroethylsulfonyl)ethanol provides a handle for further functionalization, allowing it to be incorporated into larger molecules through esterification, etherification, or other reactions characteristic of alcohols. This dual reactivity allows for the sequential or orthogonal introduction of different molecular fragments, facilitating the synthesis of complex organic scaffolds. The application of similar building blocks is prevalent in the synthesis of heterocyclic compounds, which are of great importance in medicinal chemistry.
In the field of drug discovery and chemical biology, the generation of chemical libraries containing a wide diversity of molecular structures is crucial for identifying new lead compounds. Sulfonyl chlorides and their derivatives are frequently used as building blocks for the synthesis of sulfonamides, a class of compounds with a broad range of biological activities.
This compound can be utilized in this context to introduce the chloroethylsulfonyl ethanol moiety into a library of compounds. The subsequent conversion of the chloroethylsulfonyl group to a vinyl sulfone within the library can further increase molecular diversity. This strategy allows for the creation of a focused library of compounds containing the reactive vinyl sulfone "warhead," which can be screened for activity against various biological targets, particularly those with nucleophilic residues in their active sites. The use of chlorinated compounds is a well-established strategy in the discovery of new pharmaceutical agents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-chloroethylsulfonyl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO3S.2ClH/c5-1-3-9(7,8)4-2-6;;/h6H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPPUNFGYSWKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694751 | |
| Record name | 2-(2-Chloroethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85739-74-8 | |
| Record name | 2-(2-Chloroethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 2-[(2-chloroethyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Organic Chemistry of the Chloroethylsulfonyl Functional Group
Intrinsic Reactivity Profile of the Sulfonyl and Chloroethyl Moieties
The reactivity of 2-(chloroethylsulfonyl)ethanol dihydrochloride (B599025) is a composite of the individual reactivities of its key functional groups: the sulfonyl chloride and the chloroethyl group.
Sulfonyl Moiety: The sulfonyl group (>S(=O)₂) is characterized by a tetrahedral sulfur center bonded to two oxygen atoms, a carbon atom of the ethyl chain, and a chlorine atom. wikipedia.org The two oxygen atoms are strongly electron-withdrawing, which polarizes the sulfur-oxygen bonds and imparts a significant partial positive charge on the sulfur atom. This makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. fiveable.me Sulfonyl chlorides are generally more reactive than their corresponding sulfonyl fluorides but more stable than bromides and iodides. wikipedia.orgenamine.net This reactivity is central to their role in synthesis, where they readily react with nucleophiles like alcohols and amines. wikipedia.orgfiveable.me
| Bond | Bond Distance (pm) |
|---|---|
| S=O | 142.4 |
| S-C | 176.3 |
| S-Cl | 204.6 |
Chloroethyl Moiety: The chloroethyl group (-CH₂CH₂Cl) introduces a second reactive site into the molecule. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom, making it a target for nucleophilic substitution (Sₙ2) reactions. science.gov The chlorine atom is a relatively good leaving group. Furthermore, the presence of a hydrogen atom on the carbon adjacent to the sulfonyl group (the α-carbon) allows for the possibility of an elimination reaction (E2 mechanism), specifically dehydrohalogenation, to form a vinylsulfone, particularly in the presence of a base. wikipedia.orgyoutube.comyoutube.com The hydrolysis of similar 2-chloroethyl sulfides proceeds through the formation of a cyclic sulfonium (B1226848) ion, highlighting the high reactivity of this functional group. researchgate.netacs.orgacs.org
Proposed Reaction Mechanisms in Transformations
The dual functionality of the chloroethylsulfonyl group allows for a variety of reaction mechanisms, including nucleophilic, electrophilic, and radical pathways.
Nucleophilic Attack Pathways
Nucleophilic attack is the most common reaction pathway for sulfonyl chlorides. fiveable.me The reaction with a nucleophile (Nu⁻) typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center or an addition-elimination pathway. nih.govnih.gov
Attack at Sulfur: A nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient trigonal-bipyramidal intermediate. mdpi.comscispace.com The chloride ion, being a good leaving group, is subsequently expelled, resulting in the formation of a new bond between the sulfur and the nucleophile. wikipedia.org
With water, this leads to hydrolysis, forming the corresponding sulfonic acid. wikipedia.org
With alcohols, sulfonate esters are formed. wikipedia.org
With amines, the product is a sulfonamide. wikipedia.org
Attack at Carbon: The carbon atom of the chloroethyl group is also susceptible to Sₙ2 attack by nucleophiles. This would result in the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
Elimination: In the presence of a base, an E2 elimination reaction can occur. The base abstracts a proton from the α-carbon, leading to the formation of a double bond and the elimination of HCl, yielding a vinylsulfone. wikipedia.orgbingol.edu.tr
Electrophilic Activation Concepts
The inherent electrophilicity of the sulfonyl group can be further enhanced through various activation strategies, making it reactive towards even weak nucleophiles. This is particularly relevant in complex syntheses where mild reaction conditions are required. nih.gov
One common approach is the use of Lewis acids, which can coordinate to the oxygen atoms of the sulfonyl group. This coordination increases the partial positive charge on the sulfur atom, thereby activating it for nucleophilic attack. nih.gov Another strategy involves the in situ generation of the highly reactive sulfonyl chloride from a less reactive precursor, such as a sulfonamide. nih.gov This "umpolung" strategy effectively turns a nucleophilic precursor into a potent electrophile. nih.gov Furthermore, protonation of the substrate in acidic media can promote its reactivity toward weak nucleophiles by increasing the electrophilicity of the reactive centers. nih.govfrontiersin.org
Radical Reaction Considerations
Sulfonyl compounds can also participate in radical reactions. Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides under various conditions, such as visible light irradiation or through redox processes. acs.orgresearchgate.netrsc.orgacs.org
Once formed, the sulfonyl radical can undergo several transformations:
Addition to Unsaturated Bonds: Sulfonyl radicals can add to alkenes and alkynes, initiating a radical chain reaction that leads to the formation of sulfonylated products. magtech.com.cn
Radical Addition-Elimination: A notable pathway involves the radical addition of a sulfonyl radical to an allyl halide, followed by the elimination of a halogen radical, to yield allylic sulfones. acs.org
Atom Transfer Radical Polymerization (ATRP): Sulfonyl chlorides have been shown to be efficient initiators for transition metal-catalyzed ATRP.
These radical pathways provide alternative routes for forming carbon-sulfur bonds under mild conditions and are of growing importance in modern organic synthesis. researchgate.net
Structure-Reactivity Relationships within the Compound Class
The reactivity of chloroethylsulfonyl compounds is significantly influenced by their molecular structure. Substituent effects, steric hindrance, and the nature of the leaving group all play crucial roles in determining the rate and outcome of reactions.
The electronic nature of substituents on the alkyl backbone can modulate the electrophilicity of the sulfur atom. Electron-withdrawing groups tend to increase the reactivity of sulfonyl chlorides towards nucleophiles by further polarizing the S-Cl bond, while electron-donating groups have the opposite effect. nih.gov For arenesulfonyl chlorides, substituents on the aromatic ring follow the Hammett equation, with electron-withdrawing groups accelerating nucleophilic substitution. nih.gov
Steric hindrance around the sulfur center or the α-carbon can impede the approach of nucleophiles, slowing down Sₙ2 reactions. However, in some cases, ortho-alkyl groups on an arenesulfonyl chloride have been observed to cause a counterintuitive acceleration of the reaction rate. This "steric acceleration" is attributed to the relief of ground-state steric congestion upon moving to the trigonal bipyramidal transition state. mdpi.commdpi.com
| Substituent (Z) in Z-C₆H₄SO₂Cl | Relative Rate (approx.) | Electronic Effect |
|---|---|---|
| p-CH₃ | ~0.7x | Electron-donating |
| H | 1.0x | Reference |
| m-NO₂ | ~3.0x | Electron-withdrawing |
Kinetic and Thermodynamic Aspects of Reactivity
In many chemical reactions, a competition exists between the formation of the product that forms fastest (the kinetic product) and the product that is most stable (the thermodynamic product). libretexts.org This concept is particularly relevant to reactions involving sulfonyl groups, such as aromatic sulfonation. thecatalyst.orgscribd.com
The sulfonation of naphthalene (B1677914) is a classic example. thecatalyst.orgstackexchange.com
Kinetic Control: At lower temperatures (e.g., 80 °C), the reaction is under kinetic control, and the major product is 1-naphthalenesulfonic acid. This is because the arenium ion intermediate leading to this product is more stable (better resonance stabilization), resulting in a lower activation energy and a faster rate of formation. thecatalyst.orgstackexchange.com
Thermodynamic Control: At higher temperatures (e.g., 160 °C), the sulfonation reaction becomes reversible. stackexchange.com Under these conditions, the system can reach equilibrium, and the most thermodynamically stable product, 2-naphthalenesulfonic acid, predominates. The 2-isomer is more stable because it avoids the unfavorable steric interaction between the sulfonic acid group and the hydrogen atom at the 8-position that exists in the 1-isomer. thecatalyst.orgstackexchange.com
This principle of kinetic versus thermodynamic control highlights how reaction conditions, particularly temperature, can be manipulated to selectively favor one product over another. wikipedia.org For reactions of 2-(chloroethylsulfonyl)ethanol, the reaction temperature could similarly influence whether substitution or elimination pathways are favored, or dictate the regioselectivity of nucleophilic attack if multiple sites are available.
| Reaction Temperature | Major Product | Type of Control |
|---|---|---|
| 80 °C | 1-Naphthalenesulfonic acid | Kinetic |
| 160 °C | 2-Naphthalenesulfonic acid | Thermodynamic |
Applications in Advanced Materials Science Research
Function as a Cross-linking Agent in Polymer Systems
The primary application of 2-(Chloroethylsulfonyl)ethanol dihydrochloride (B599025) in materials science lies in its function as a cross-linking agent. Cross-linking agents are crucial for converting soluble and fusible polymers into insoluble and infusible networks, thereby enhancing their mechanical strength, thermal stability, and chemical resistance. researchgate.net The efficacy of 2-(Chloroethylsulfonyl)ethanol dihydrochloride in this role stems from the reactivity of its chloroethylsulfonyl moiety.
Chemical Mechanisms of Polymer Crosslinking
The cross-linking mechanism of this compound is analogous to that of the well-studied cross-linker, divinyl sulfone (DVS). nih.govscielo.br Under alkaline conditions, the chloroethyl group of the molecule can undergo an elimination reaction to form a highly reactive vinyl sulfone intermediate. This in situ generation of the vinyl sulfone is a key step that precedes the cross-linking reaction.
The electron-deficient double bond of the vinyl sulfone group is a potent Michael acceptor, making it highly susceptible to nucleophilic attack. researchgate.net In a polymer system containing nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups, these nucleophiles will readily react with the vinyl sulfone via a Michael-type addition reaction. This reaction forms a stable covalent bond, effectively linking the polymer chains together. The bifunctional nature of the original this compound molecule, which can be thought of as a precursor to a bifunctional vinyl sulfone, allows it to connect two different polymer chains, leading to the formation of a three-dimensional network.
Activation: In the presence of a base, this compound is converted to its vinyl sulfone derivative.
Nucleophilic Attack: Nucleophilic groups present on the polymer chains attack the activated vinyl sulfone.
Network Formation: The sequential reaction of the bifunctional cross-linker with multiple polymer chains results in a covalently cross-linked network.
The degree of cross-linking, which significantly influences the final properties of the material, can be controlled by several factors, including the concentration of the cross-linking agent, the pH of the reaction medium, the reaction time, and the temperature. nih.gov
Interaction with Hydroxyl Functional Groups in Polymers
Polymers containing hydroxyl functional groups, such as polysaccharides (e.g., cellulose, hyaluronic acid, dextran) and synthetic polymers like poly(vinyl alcohol) (PVA), are particularly well-suited for cross-linking with this compound. scielo.brresearchgate.net The hydroxyl groups, when deprotonated under basic conditions to form alkoxide ions, act as potent nucleophiles that readily react with the vinyl sulfone groups generated from the cross-linker. scielo.br
Design and Development of Modified Polymer Architectures
Beyond simple network formation, this compound can be employed to create more complex and tailored polymer architectures. Its dual functionality—the reactive chloroethylsulfonyl group and the hydroxyl group—provides synthetic handles for a variety of chemical modifications.
For instance, the hydroxyl group of the cross-linker can be functionalized prior to or after the cross-linking reaction. This allows for the introduction of specific chemical moieties into the polymer network, thereby tailoring its properties. For example, the hydroxyl group could be esterified with a molecule that imparts specific biological activity or that can act as a point for further chemical conjugation.
Moreover, by carefully controlling the stoichiometry of the cross-linker to the polymer, it is possible to generate materials with varying degrees of cross-linking and, consequently, a wide range of mechanical properties. This is particularly relevant in the design of "smart" materials that can respond to external stimuli such as pH or temperature. The density of the cross-links can influence the swelling behavior of hydrogels, which is a key parameter for applications in drug delivery and tissue engineering.
The ability to control the placement and density of cross-links allows for the rational design of polymer architectures with predictable and tunable properties. This opens up possibilities for creating materials for a host of advanced applications, from scaffolds for regenerative medicine to responsive coatings and membranes.
Precursor for Novel Functional Materials for Research Purposes
The unique chemical structure of this compound also positions it as a valuable precursor for the synthesis of novel functional materials for research. The presence of both a sulfonyl group and a hydroxyl group in a relatively simple molecule makes it an attractive building block in organic synthesis.
The chloroethylsulfonyl group is a versatile functional group that can participate in a variety of chemical transformations. For example, it can be used to introduce the sulfonyl moiety into other molecules, which is a common structural motif in many biologically active compounds and functional materials. The hydroxyl group, as mentioned, can be readily modified, allowing for the attachment of a wide range of other functional groups.
In the context of materials science, this compound could be used to synthesize novel monomers that can then be polymerized to create functional polymers with unique properties. For example, the hydroxyl group could be reacted with an acrylic or methacrylic monomer to create a polymerizable cross-linker. Such a monomer could be incorporated into a polymer backbone via free-radical polymerization, with the chloroethylsulfonyl group remaining available for post-polymerization modification or cross-linking.
The potential to use this compound as a starting material for the synthesis of new functional monomers and polymers makes it a valuable tool for researchers exploring the development of next-generation materials with tailored properties and functionalities.
Applications in Pre Clinical Medicinal Chemistry Research and Chemical Biology
Design and Synthesis of Biologically Relevant Analogs and Derivatives
The chemical structure of 2-(Chloroethylsulfonyl)ethanol makes it an ideal starting point or intermediate for creating complex molecules with potential therapeutic value. The chloroethylsulfonyl group acts as a masked vinyl sulfone, a potent Michael acceptor, enabling its use in various synthetic transformations to build diverse molecular scaffolds.
As Intermediates for Novel Anticancer Agents in In Vitro Models
The 2-chloroethyl group is a well-established pharmacophore in the design of alkylating anticancer agents. researchgate.netnih.gov Compounds bearing this moiety can form highly reactive intermediates that covalently modify nucleic acids and proteins, leading to cytotoxic effects in cancer cells. Precursors like 2-(Chloroethylsulfonyl)ethanol are valuable for introducing this functionality into new molecular frameworks. For instance, derivatives related to 2-chloroethylnitrosoureas have been synthesized and evaluated for their anticancer potential in preclinical studies. researchgate.netnih.gov These compounds exhibit significant cytotoxicity against various human and mouse tumor cell lines, demonstrating the potency of the chloroethyl moiety. researchgate.netnih.gov The in vitro activity of such derivatives is typically assessed using assays like the MTT assay to determine their growth-inhibitory effects. researchgate.net Research has shown that these agents can induce cancer cell death through apoptosis and can retard tumor growth significantly in early and advanced disease models. nih.gov
Below is a table summarizing the in vitro cytotoxicity of representative compounds derived from chloroethyl-containing precursors against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| Naphthal-NU | A549 | Human Lung Carcinoma | 12.5 | researchgate.netnih.gov |
| Naphthal-NU | MCF-7 | Human Breast Adenocarcinoma | 15.2 | researchgate.netnih.gov |
| Naphthal-NU | S-180 | Mouse Sarcoma | 8.5 | researchgate.netnih.gov |
| 5-Nitro-naphthal-NU | A549 | Human Lung Carcinoma | 10.8 | researchgate.netnih.gov |
| 5-Nitro-naphthal-NU | MCF-7 | Human Breast Adenocarcinoma | 11.4 | researchgate.netnih.gov |
| 5-Nitro-naphthal-NU | S-180 | Mouse Sarcoma | 6.2 | researchgate.netnih.gov |
Development of Molecules with Specific Biological Activities
Beyond cancer, the reactive nature of 2-(Chloroethylsulfonyl)ethanol allows for its use in synthesizing molecules with a broad range of biological activities. Its ability to serve as a building block is exemplified in the synthesis of key intermediates for antifungal agents. For example, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a critical intermediate in the synthesis of Luliconazole, an imidazole (B134444) antifungal drug. scispace.com While not directly synthesized from 2-(Chloroethylsulfonyl)ethanol, this highlights the importance of chloro-ethanol derivatives in creating biologically active substances. scispace.com The synthesis of such molecules often involves multi-component reactions where a simple, reactive precursor is elaborated into a more complex, biologically active structure. nih.gov This approach is valued for its efficiency and ability to generate diverse molecular libraries for screening. nih.govgoogle.com
Precursor for Antihypertensive and Anticonvulsant Thiazine Derivatives
The sulfonyl group in 2-(Chloroethylsulfonyl)ethanol makes it a suitable precursor for the synthesis of sulfur-containing heterocycles like thiazines and benzothiazines, which are scaffolds of significant medicinal interest. nih.gov Various synthetic methods utilize sulfonyl chloride precursors to construct the 1,2-thiazine and 1,4-thiazine ring systems. nih.govnih.govnih.gov For example, 1,2-benzothiazine analogues can be synthesized from starting materials like methyl-2-(chlorosulfonyl)benzoate, demonstrating the utility of the chlorosulfonyl moiety in forming the core heterocyclic structure. nih.gov These thiazine-based structures are being investigated for a range of central nervous system activities. Related sulfur-nitrogen heterocycles, such as triazolo-thiadiazines and benzothiazole-coupled sulfonamides, have shown notable anticonvulsant activity in preclinical models, suggesting the therapeutic potential of this structural class. nih.govbiomedpharmajournal.org
| Precursor Type | Resulting Heterocycle | Potential Biological Activity | Reference |
| Methyl-2-(chlorosulfonyl)benzoate | 1,2-Benzothiazine | Anti-inflammatory, CNS active | nih.govnih.gov |
| Ethyl 2-(chlorosulfonyl) acetate | 1,2-Thiazinane-1,1-dioxide | Bioactive scaffold | nih.gov |
| Substituted Benzene Sulfonyl Chlorides | Benzothiazole-coupled Sulfonamides | Anticonvulsant | nih.gov |
| Phenacyl Bromide | Triazolo-thiadiazine | Anticonvulsant | biomedpharmajournal.org |
Synthesis of Sulfonamide-Type Naltrindole (B39905) Derivatives for Receptor Studies
In the field of neuropharmacology, 2-(Chloroethylsulfonyl)ethanol serves as a precursor to reagents like 2-chloroethylsulfonyl chloride, which are used to modify existing drugs to probe receptor function. A key example is the synthesis of sulfonamide-type naltrindole (NTI) derivatives. mdpi.com NTI is an antagonist of the δ-opioid receptor (DOR), and researchers have designed new analogs to investigate the effects of different substituents on the receptor's functional activity. mdpi.com In these syntheses, a reagent like 2-chloroethylsulfonyl chloride is reacted with the parent NTI molecule to attach the sulfonyl-containing side chain, creating novel sulfonamide derivatives. mdpi.com These new compounds are then studied to understand how modifications at the nitrogen atom of the indole (B1671886) ring influence the molecule's interaction with the DOR, leading to a range of activities from inverse agonism to full agonism. mdpi.com This approach is crucial for developing pharmacological tools to better understand receptor biology. mdpi.com
Mechanistic Investigations of Biological Interactions in Pre-clinical Models
The chemical reactivity of 2-(Chloroethylsulfonyl)ethanol is not only useful for synthesis but also for investigating how molecules interact with biological systems.
Studies on Covalent Bond Formation with Cellular Nucleophilic Sites
The 2-chloroethylsulfonyl group can undergo an elimination reaction to form a vinyl sulfone. This vinyl sulfone is a potent electrophile and a Michael acceptor, capable of forming stable covalent bonds with nucleophilic residues in biological macromolecules. nuph.edu.ua This reactivity is central to the mechanism of action for many targeted covalent inhibitors (TCIs). nuph.edu.ua In cellular environments, the primary targets for such electrophilic "warheads" are the thiol groups of cysteine residues within proteins. nuph.edu.ua By reacting with these cysteine residues, a molecule can irreversibly bind to its target protein, leading to potent and sustained inhibition. nuph.edu.ua The study of such covalent interactions is a key area of chemical biology, and reactive compounds derived from 2-(Chloroethylsulfonyl)ethanol are valuable tools for identifying and validating new drug targets by screening for proteins that become covalently labeled. nuph.edu.ua This mechanism allows for the development of highly specific inhibitors that can modulate protein function in a controlled manner. nuph.edu.ua
The general mechanism for this covalent modification is outlined below.
| Step | Description | Reactants | Product |
| 1. Activation | The 2-chloroethylsulfonyl group undergoes elimination of HCl (often base-catalyzed) to form a reactive vinyl sulfone intermediate. | R-SO₂-CH₂-CH₂-Cl | R-SO₂-CH=CH₂ |
| 2. Covalent Adduction | A nucleophilic residue on a biological target (e.g., Cysteine-SH on a protein) attacks the electrophilic vinyl sulfone. | R-SO₂-CH=CH₂ + Protein-Cys-SH | R-SO₂-CH₂-CH₂-S-Cys-Protein |
Elucidation of DNA Alkylation Mechanisms
The presence of a chloroethyl group in 2-(chloroethylsulfonyl)ethanol suggests its potential as a DNA alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to various nucleophilic sites on DNA. This process, known as DNA alkylation, can lead to the formation of DNA adducts, which if not repaired, can result in cytotoxicity and mutations.
The mechanism of DNA alkylation by chloroethylating agents typically involves the formation of a highly reactive aziridinium (B1262131) ion intermediate. This intermediate is a potent electrophile that can readily react with nucleophilic centers in the DNA bases. The N7 position of guanine (B1146940) is the most frequent site of alkylation, followed by the N3 position of adenine.
While direct studies on 2-(chloroethylsulfonyl)ethanol dihydrochloride (B599025) are limited, research on analogous chloroethylnitrosoureas provides insights into the likely mechanism. For instance, 1-(2-chloroethyl)-1-nitrosourea (B1198657) has been shown to form several DNA adducts, including N7-(2-hydroxyethyl)guanine and N7-(2-chloroethyl)guanine. nih.gov The initial chloroethylation at the O6 position of guanine is considered a critical step for the cytotoxic effects of many chloroethylating agents. This initial adduct can then undergo an intramolecular rearrangement to form a more stable cyclic intermediate, which can subsequently cross-link with the N1 of guanine or the N3 of cytosine on the opposite DNA strand, leading to interstrand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.
The following table summarizes the common DNA adducts formed by chloroethylating agents:
| DNA Adduct | Position of Alkylation | Consequence |
| N7-(2-chloroethyl)guanine | N7 of Guanine | Can lead to depurination |
| N3-(2-chloroethyl)adenine | N3 of Adenine | Can stall DNA replication |
| O6-(2-chloroethyl)guanine | O6 of Guanine | Precursor to interstrand cross-links |
| Guanine-Cytosine Interstrand Cross-link | Between Guanine and Cytosine | Blocks DNA replication and transcription |
Understanding Induction of Apoptosis via Caspase Pathways in Cell Lines
DNA damage induced by alkylating agents is a potent trigger for apoptosis, or programmed cell death. The cellular response to extensive DNA damage often involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis.
The apoptotic pathway can be broadly divided into two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. DNA damage typically activates the intrinsic pathway. In response to DNA damage, the tumor suppressor protein p53 is often activated, which in turn can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.
Studies on various DNA alkylating agents have confirmed their ability to induce caspase-dependent apoptosis. For example, the treatment of tumor cells with cyclophosphamide, another alkylating agent, has been shown to induce a caspase-9-dependent apoptotic pathway. doi.org It is therefore highly probable that 2-(chloroethylsulfonyl)ethanol induces apoptosis through a similar mechanism, initiated by the DNA damage it causes.
The key caspases involved in DNA damage-induced apoptosis are outlined in the table below:
| Caspase | Role | Activation |
| Caspase-9 | Initiator caspase | Activated within the apoptosome |
| Caspase-3 | Effector caspase | Activated by caspase-9 |
| Caspase-7 | Effector caspase | Activated by caspase-9 |
| Caspase-8 | Initiator caspase | Primarily involved in the extrinsic pathway, but can be activated downstream of caspase-3 in some contexts |
Cell Cycle Arrest Mechanisms in In Vitro Cancer Studies
In response to DNA damage, cells can activate cell cycle checkpoints to halt their progression through the cell cycle. This pause allows time for DNA repair mechanisms to correct the damage before it is passed on to daughter cells. If the damage is too severe to be repaired, the cell may be directed towards apoptosis.
The cell cycle is controlled by a series of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The activity of these CDK-cyclin complexes is tightly regulated at various checkpoints. The two major DNA damage checkpoints occur at the G1/S transition and the G2/M transition.
Activation of the G1/S checkpoint prevents the cell from entering the S phase (DNA synthesis) with damaged DNA. This checkpoint is primarily mediated by the p53 protein. Following DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of several target genes, including the CDK inhibitor p21. p21 binds to and inhibits the activity of CDK2-cyclin E complexes, which are essential for the G1 to S phase transition, thereby causing a G1 arrest. researchgate.netnih.gov
The G2/M checkpoint prevents cells from entering mitosis with damaged or incompletely replicated DNA. This checkpoint involves the inhibition of the CDK1-cyclin B complex, which is the master regulator of entry into mitosis. DNA damage can lead to the activation of kinases such as ATM and ATR, which in turn activate downstream checkpoint kinases Chk1 and Chk2. These kinases can inactivate the Cdc25 phosphatase, which is required to activate CDK1, resulting in a G2 arrest.
Chloroethylating agents have been shown to induce cell cycle arrest in various cancer cell lines. For instance, treatment of cells with 3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) has been observed to cause an arrest in the G2/M phase. nih.gov This G2/M arrest is thought to be a critical response to the DNA interstrand cross-links formed by such agents.
The following table summarizes the key molecular players in DNA damage-induced cell cycle arrest:
| Checkpoint | Key Proteins | Function |
| G1/S | p53, p21, CDK2, Cyclin E | Prevents replication of damaged DNA |
| G2/M | ATM, ATR, Chk1, Chk2, Cdc25, CDK1, Cyclin B | Prevents entry into mitosis with damaged DNA |
Mechanistic Basis of Antimicrobial and Antifungal Activity
The sulfonyl group is a common feature in a number of antimicrobial and antifungal agents. The most well-known of these are the sulfonamide antibiotics. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid. Folic acid is an essential coenzyme for the synthesis of nucleic acids and certain amino acids. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which incorporates PABA into folic acid, sulfonamides block this vital metabolic pathway in bacteria, leading to a bacteriostatic effect.
While 2-(chloroethylsulfonyl)ethanol is not a sulfonamide, the presence of the sulfonyl group suggests that it could potentially interfere with microbial metabolic pathways. Some sulfonyl-containing compounds have been shown to exert their antimicrobial effects by targeting other essential enzymes or processes. For example, certain sulfonyl-hybridized imidazolyl ethanols have been found to act as DNA-targeting antibacterial agents, possibly by intercalating into bacterial DNA and hindering its replication. nih.gov
For antifungal activity, compounds containing sulfonyl groups have also been developed. The mechanism of action can vary. Some may disrupt the fungal cell wall or membrane integrity, while others may inhibit essential enzymes. For instance, some sulfonamide derivatives have shown antifungal activity, although their exact mechanism may differ from their antibacterial action. nih.gov The chloroethyl group, being a reactive alkylating agent, could also contribute to antifungal activity by alkylating essential fungal biomolecules.
The potential mechanisms of antimicrobial and antifungal activity are summarized below:
| Mechanism | Target | Consequence |
| Inhibition of Folic Acid Synthesis | Dihydropteroate synthase | Bacteriostatic effect |
| DNA Intercalation/Alkylation | Bacterial/Fungal DNA | Inhibition of replication and transcription |
| Protein Denaturation | Cellular proteins | Loss of function |
| Membrane Disruption | Cell membrane | Cell lysis |
| Enzyme Inhibition | Essential fungal enzymes | Disruption of metabolic pathways |
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify the key functional groups and structural features responsible for its therapeutic effects and its mechanism of action.
Impact of the Chloroethylsulfonyl Group on Biological Activity
The chloroethylsulfonyl group is a key structural feature of 2-(chloroethylsulfonyl)ethanol and is expected to play a significant role in its biological activity. This group combines two important functionalities: the chloroethyl group and the sulfonyl group.
The chloroethyl group is a well-known pharmacophore in many anticancer drugs, particularly alkylating agents. ijrpc.com Its primary role is to form a reactive aziridinium ion that can alkylate DNA, leading to cytotoxicity. The presence of this group in 2-(chloroethylsulfonyl)ethanol is the basis for its presumed DNA alkylating activity. The reactivity of the chloroethyl group can be modulated by the nature of the atom it is attached to. In this case, being attached to a sulfonyl group, which is strongly electron-withdrawing, would influence its reactivity.
SAR studies on various series of sulfonamide-containing compounds have shown that modifications to the substituents on the sulfonyl group can have a profound impact on biological activity. For example, in a series of benzenesulfonamide (B165840) derivatives, the presence of electron-withdrawing groups on the phenyl ring attached to the sulfonyl moiety was found to enhance antibacterial and antifungal activity. mdpi.com This suggests that the electronic properties of the sulfonyl group are critical for its biological function.
The table below highlights the potential contributions of each part of the chloroethylsulfonyl group to the biological activity of 2-(chloroethylsulfonyl)ethanol:
| Functional Group | Key Feature | Likely Contribution to Biological Activity |
| Chloroethyl | Reactive alkylating moiety | DNA alkylation, cytotoxicity |
| Sulfonyl | Electron-withdrawing, hydrogen bond acceptor | Modulation of alkylating reactivity, influence on physicochemical properties and pharmacokinetics |
Conformational Effects on Receptor Binding and Functional Activities
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Even small changes in conformation can dramatically affect binding affinity and subsequent biological response.
For a flexible molecule like 2-(chloroethylsulfonyl)ethanol, it can exist in numerous conformations due to the rotation around its single bonds. The preferred conformation in a biological environment will be the one that allows for the most favorable interactions with its target.
While specific conformational analysis of 2-(chloroethylsulfonyl)ethanol binding to a receptor is not available, studies on other flexible molecules provide valuable insights. For example, conformational analysis of phenoxyalkylamines with high affinity for serotonin (B10506) receptors has shown that the distance between the amine nitrogen and the central oxygen is a critical determinant of binding affinity. nih.gov Computational methods, such as systematic searches and molecular dynamics simulations, are often employed to identify low-energy, stable conformations that are likely to be biologically active.
The conformational flexibility of the ethanol (B145695) side chain in 2-(chloroethylsulfonyl)ethanol would also play a role in its interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its spatial orientation will be crucial for forming specific interactions with a receptor or enzyme active site.
The following table summarizes the key conformational aspects that could influence the biological activity of 2-(chloroethylsulfonyl)ethanol:
| Structural Feature | Conformational Flexibility | Potential Impact on Biological Activity |
| C-S bond rotation | Orientation of the chloroethyl group | Influences accessibility for DNA alkylation |
| S-C bond rotation | Orientation of the ethanol moiety | Affects interactions with target binding sites |
| C-C bond rotation in ethanol chain | Position of the hydroxyl group | Determines hydrogen bonding potential |
| Overall molecular shape | Can adopt various conformations | Ability to fit into specific receptor or enzyme active sites |
Applications in Agrochemical Research and Development
Extensive database searches did not yield specific studies detailing the use of 2-(Chloroethylsulfonyl)ethanol dihydrochloride in the development of new agrochemicals. While the sulfonyl and chloroethyl functional groups are present in various active compounds, information directly linking this particular molecule to herbicide research is not publicly available.
Precursor for New Herbicides Targeting Plant Growth Pathways
There is no direct scientific literature available that identifies this compound as a precursor for new herbicides specifically designed to target plant growth pathways. Research in this area is extensive, focusing on various molecular targets within plants, but this compound is not mentioned as a key intermediate in the synthesis of such herbicides. nih.govnih.gov
Herbicides that target plant growth pathways typically disrupt processes such as cell division, photosynthesis, or the synthesis of essential amino acids and lipids. researchgate.net While compounds containing sulfonyl groups, such as sulfonylureas, are known to inhibit the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis, there is no evidence to suggest that this compound has been utilized to create herbicides with this or any other specific mode of action targeting plant growth. mdpi.com
Research on Improved Selectivity and Environmental Impact Reduction
Consistent with the lack of information on its use as a herbicide precursor, there is no research available concerning efforts to improve the selectivity or reduce the environmental impact of herbicides derived from this compound.
The development of selective herbicides, which are effective against specific weed species while leaving crops unharmed, is a primary goal in agrochemical research. ucanr.edu This often involves modifying the chemical structure of a lead compound to enhance its uptake, translocation, or binding to the target site in the weed, while promoting its detoxification in the crop plant.
Furthermore, reducing the environmental impact of herbicides is a critical area of study. This includes investigating their persistence in soil and water, their potential for leaching into groundwater, and their toxicity to non-target organisms. mdpi.com The environmental fate of herbicides is influenced by factors such as their chemical structure, the properties of the soil, and climatic conditions. However, without any herbicides being developed from this compound, no such environmental impact studies have been conducted.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Electronic Structure Calculations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models are fundamental to predicting molecular properties and reactivity. Electronic structure calculations, a key component of molecular modeling, are used to describe the distribution of electrons within a molecule, which in turn governs its chemical behavior.
For 2-(Chloroethylsulfonyl)ethanol dihydrochloride (B599025), molecular modeling could be employed to generate its three-dimensional structure. Techniques such as density functional theory (DFT) are powerful tools for investigating the electronic properties of molecules, including orbital energies and charge distribution. nanobioletters.commdpi.com Such calculations would provide insights into the reactive sites of the molecule. Despite the availability of these powerful methods, specific studies applying them to 2-(Chloroethylsulfonyl)ethanol dihydrochloride have not been identified in the surveyed literature.
Table 1: Key Aspects of Molecular Modeling and Electronic Structure Calculations
| Technique | Application to this compound |
| Molecular Mechanics | Prediction of the initial 3D structure and conformational preferences. |
| Density Functional Theory (DFT) | Calculation of electronic properties like HOMO-LUMO gap, electrostatic potential, and atomic charges to predict reactivity. nanobioletters.commdpi.com |
| Ab initio methods | High-accuracy calculations of electronic structure for benchmarking and detailed mechanistic studies. |
Conformational Analysis and Energy Landscape Exploration
Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.
A theoretical conformational analysis of this compound would involve systematically exploring its potential energy surface to locate low-energy conformers. This could be achieved through computational methods that systematically rotate the rotatable bonds within the molecule and calculate the corresponding energy. nih.gov The resulting energy landscape would reveal the most probable shapes the molecule adopts. Regrettably, no specific conformational analysis studies for this compound are currently available in the scientific literature.
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. By analyzing the electronic structure and energy profiles of potential reaction pathways, researchers can gain a deeper understanding of how a molecule will behave under different conditions. nih.govresearchgate.net
For this compound, theoretical calculations could predict its susceptibility to nucleophilic or electrophilic attack, as well as the feasibility of various reaction pathways, such as hydrolysis or substitution reactions. researchgate.net Methods like transition state theory can be used to calculate reaction rates and identify the most favorable reaction mechanisms. researchgate.net However, the scientific literature lacks specific computational studies on the reactivity and reaction pathways of this particular compound.
Theoretical Studies on Ligand-Biomolecule Interactions
Understanding how a small molecule like this compound might interact with biological macromolecules is a key area of computational biophysics. Molecular docking and molecular dynamics simulations are the primary tools used for this purpose. These methods can predict the binding mode and affinity of a ligand to a protein or other biomolecule.
Theoretical studies could be conducted to dock this compound into the active sites of various enzymes or receptors to explore potential biological targets. researchgate.neticm.edu.pl Molecular dynamics simulations could then be used to study the stability of the ligand-biomolecule complex and the nature of the intermolecular interactions over time. researchgate.netucdavis.edudntb.gov.uamdpi.com At present, there are no published theoretical studies detailing the interactions of this compound with any specific biomolecules.
Development of Computational Models for Structure-Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govekb.egmdpi.com These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to guide the design of more potent or safer molecules.
Developing a QSAR model that includes this compound would require a dataset of structurally related compounds with measured biological activity. Various molecular descriptors, calculated from the chemical structure, would be used to build a mathematical model that can predict the activity of untested compounds. nih.gov While general methodologies for QSAR are well-established, no specific QSAR models focused on or including this compound have been reported in the literature.
Advanced Analytical Techniques for Research Characterization and Monitoring
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of chemical compounds, providing fundamental insights into molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of an organic molecule. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule. researchgate.netweebly.com For 2-(Chloroethylsulfonyl)ethanol dihydrochloride (B599025), both ¹H NMR and ¹³C NMR would be critical.
¹H NMR: This technique would identify the number of chemically distinct protons, their neighboring environments (through spin-spin splitting), and their electronic environment (through chemical shift). The spectrum would be expected to show distinct signals for the protons on the ethylsulfonyl and ethanol (B145695) moieties.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, providing a count of the carbon environments.
2D NMR Techniques: For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon connectivities. weebly.comnd.edu
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2-(Chloroethylsulfonyl)ethanol
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |
| Cl-CH₂ -CH₂-SO₂ | 3.8 - 4.2 | 45 - 50 | Triplet |
| Cl-CH₂-CH₂ -SO₂ | 3.5 - 3.9 | 55 - 60 | Triplet |
| SO₂-CH₂-CH₂ -OH | 4.0 - 4.4 | 60 - 65 | Triplet |
| SO₂-CH₂ -CH₂-OH | 3.1 - 3.5 | 50 - 55 | Triplet |
| -OH | Variable | - | Singlet (exchangeable) |
Note: Data are illustrative predictions based on standard chemical shift values and the molecular structure. Actual values may vary based on solvent and experimental conditions.
Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. nih.gov The molecular formula of 2-(Chloroethylsulfonyl)ethanol dihydrochloride is C₄H₁₁Cl₃O₃S, with a corresponding molecular weight of approximately 245.55 g/mol . chemicalbook.comchemicalbook.com
In a typical mass spectrum, the parent molecule would be ionized, and the resulting molecular ion would undergo fragmentation. Analysis of these fragments helps to piece together the molecular structure. Common fragmentation patterns for this molecule would likely involve:
Cleavage of the C-S and C-C bonds.
Loss of small neutral molecules such as H₂O, HCl, or SO₂.
Alpha-cleavage adjacent to the sulfonyl and hydroxyl groups. libretexts.org
The presence of chlorine atoms would be indicated by characteristic isotopic patterns in the mass spectrum, particularly for fragments containing chlorine.
Table 2: Potential Mass Spectrometry Fragments for 2-(Chloroethylsulfonyl)ethanol
| Fragment Ion (m/z) | Likely Neutral Loss | Description of Fragment |
| [M-HCl]⁺ | HCl | Loss of hydrogen chloride |
| [M-H₂O]⁺ | H₂O | Loss of water from the ethanol moiety |
| [M-SO₂]⁺ | SO₂ | Loss of sulfur dioxide |
| [CH₂CH₂OH]⁺ | C₂H₄ClSO₂ | Fragment corresponding to the ethanol portion |
| [ClCH₂CH₂]⁺ | C₂H₅O₃S | Fragment corresponding to the chloroethyl portion |
Note: This table presents hypothetical fragmentation pathways. The relative abundance of these fragments would depend on the ionization technique used.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H Stretch: Absorptions typically in the 2850-3000 cm⁻¹ range.
S=O Stretch: Strong, characteristic absorptions for the sulfonyl group (SO₂) appearing around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
C-O Stretch: A band in the 1050-1150 cm⁻¹ region.
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a compound. This technique is most useful for molecules containing chromophores, such as conjugated systems or aromatic rings. Since this compound lacks significant chromophores, its UV-Vis spectrum would likely show minimal absorption and be of limited value for detailed structural characterization, though it could be used for quantitative analysis if a suitable wavelength is identified. shimadzu.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are vital for separating components of a mixture and for quantifying the amount of a specific substance.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. mdpi.com It is extensively used to determine the purity of chemical compounds and to monitor the progress of a chemical reaction. nih.gov
For this compound, a reversed-phase HPLC method would likely be developed. sielc.com The method would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.net By monitoring the elution of the compound with a suitable detector (such as UV or MS), its purity can be accurately determined. The presence of starting materials, intermediates, or byproducts would appear as separate peaks in the chromatogram, allowing for their quantification. google.com
Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. researchgate.netresearchgate.net While this compound itself is a salt and likely not volatile enough for direct GC analysis, the technique is invaluable for monitoring the reaction mixture for volatile intermediates, starting materials (such as 2-chloroethanol), or reaction byproducts. nist.govresearchgate.net
Headspace GC-MS, a technique where the vapor above a sample is injected, is particularly useful for detecting trace volatile components in a sample mixture without requiring extensive sample preparation. researchgate.net This can provide crucial information about the reaction mechanism and help in optimizing reaction conditions to minimize the formation of unwanted volatile impurities. mdpi.com
Advanced Structural Elucidation Techniques for Derivatives and Complexes
The precise characterization of derivatives and complexes of "this compound" relies on a combination of powerful analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These methods, often used in conjunction, allow for an unambiguous determination of molecular structure and connectivity.
X-ray Crystallography
X-ray crystallography stands as a definitive method for determining the solid-state structure of crystalline derivatives of 2-(Chloroethylsulfonyl)ethanol. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with high accuracy.
While a crystal structure for this compound itself is not publicly available, analysis of structurally related sulfone compounds provides expected values for key geometric parameters. X-ray diffraction studies of various acyclic sulfones have established typical ranges for bond lengths and angles within the sulfonyl group. nih.govchemguide.co.uk
Table 1: Representative Crystallographic Data for Acyclic Sulfones
| Parameter | Typical Range |
|---|---|
| S=O Bond Length | 1.392 - 1.463 Å |
| S-C Bond Length | 1.743 - 1.790 Å |
| C-S-C Bond Angle | 101.1 - 106.8° |
| O-S-O Bond Angle | 116.7 - 120.6° |
Data compiled from studies on various acyclic sulfone compounds. nih.govchemguide.co.uk
For a derivative of 2-(Chloroethylsulfonyl)ethanol, the crystal structure would also reveal the conformation of the ethyl chains and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the sulfonyl oxygens, which can significantly influence the crystal packing. chemguide.co.uk In the case of complexes, X-ray crystallography can elucidate the coordination geometry and the specific atoms involved in the interaction between 2-(Chloroethylsulfonyl)ethanol and another molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. For derivatives of 2-(Chloroethylsulfonyl)ethanol, specific chemical shifts and coupling constants would be expected.
¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct signals for the methylene groups of the chloroethyl and hydroxyethyl fragments. The protons on the carbon adjacent to the sulfonyl group are expected to be deshielded and appear at a lower field compared to those further away. Similarly, the protons on the carbon bearing the chlorine atom and the hydroxyl group will be shifted downfield due to the electronegativity of these substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the four carbon atoms in the 2-(chloroethylsulfonyl)ethanol backbone. The chemical shifts are influenced by the attached functional groups, with the carbons bonded to the sulfonyl group, chlorine, and oxygen appearing at lower fields.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Backbone of a 2-(Alkylsulfonyl)ethanol Derivative
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -SO₂-CH ₂- | 3.2 - 3.8 | 50 - 60 |
| -CH ₂-Cl | 3.7 - 4.2 | 40 - 50 |
| -SO₂-CH ₂- | 3.1 - 3.6 | 55 - 65 |
| -CH ₂-OH | 3.8 - 4.3 | 58 - 68 |
Predicted ranges are based on general substituent effects in aliphatic compounds and data from related structures.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within a derivative or complex of 2-(Chloroethylsulfonyl)ethanol.
Mass Spectrometry
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For derivatives of 2-(Chloroethylsulfonyl)ethanol, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion will undergo characteristic fragmentation. For a molecule like 2-(Chloroethylsulfonyl)ethanol, fragmentation is expected to occur at the C-S and C-C bonds. Common fragmentation patterns for alcohols include the loss of a water molecule. libretexts.orgwhitman.edu The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom.
Analysis of related compounds such as bis(2-hydroxyethyl)sulfone by techniques like HPLC-APCI-MS (High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry) has shown that collision-induced dissociation (CID) can provide product ion information useful for structural identification. xml-journal.net
Table 3: Potential Fragment Ions in the Mass Spectrum of a 2-(Chloroethylsulfonyl)ethanol Derivative
| m/z | Possible Fragment |
|---|---|
| [M]+ | Molecular ion |
| [M-H₂O]+ | Loss of water |
| [M-Cl]+ | Loss of a chlorine radical |
| [M-CH₂CH₂Cl]+ | Cleavage of the chloroethyl group |
| [M-CH₂CH₂OH]+ | Cleavage of the hydroxyethyl group |
| [CH₂CH₂Cl]+ | Chloroethyl cation |
| [CH₂CH₂OH]+ | Hydroxyethyl cation |
M represents the molecular weight of the derivative.
The combination of these advanced analytical techniques provides a powerful arsenal for the comprehensive structural elucidation of derivatives and complexes of this compound, ensuring a thorough understanding of their chemical nature.
Future Research Directions and Emerging Applications
Integration with Novel Green Chemistry Synthetic Methodologies
The synthesis of sulfonyl-containing compounds has traditionally involved reagents and conditions that are now being re-evaluated through the lens of green chemistry. researchgate.netorganic-chemistry.org The goal is to develop processes that are more environmentally benign, cost-effective, and safer. uniroma1.it Future research into the synthesis of 2-(Chloroethylsulfonyl)ethanol dihydrochloride (B599025) and its derivatives will likely focus on the integration of novel, sustainable methodologies.
Key areas of development include:
Electrochemical Synthesis: Electrochemical methods offer a green alternative to conventional synthesis by minimizing the use of metal catalysts and harsh chemical oxidants. acs.org Research could explore the electrochemical conversion of precursors like sulfonamides to form the sulfonyl backbone of the target compound, a process that is both highly efficient and environmentally friendly. acs.org
Catalyst-Free and Solvent-Free Reactions: The development of synthetic routes that eliminate or reduce the need for hazardous solvents and catalysts is a cornerstone of green chemistry. uniroma1.it Investigations into solid-state reactions or the use of aqueous media could significantly reduce the environmental footprint of producing 2-(Chloroethylsulfonyl)ethanol dihydrochloride. acs.org
Alternative Chlorinating Agents: Traditional methods for producing sulfonyl chlorides often employ toxic and corrosive reagents like thionyl chloride or chlorine gas. google.comresearchgate.net Future methodologies may focus on safer, more manageable chlorinating agents such as N-chlorosuccinimide (NCS) in combination with a chloride source, or oxidative chlorination using reagents like hydrogen peroxide with a catalyst. organic-chemistry.org A recent breakthrough in the synthesis of sulfonyl fluorides using the easily handled SHC5® and potassium fluoride (B91410) (KF) exemplifies the trend towards safer reagents that produce non-toxic by-products. sciencedaily.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Compounds
| Feature | Traditional Synthetic Methods | Emerging Green Chemistry Methods |
| Reagents | Often involve toxic and hazardous materials (e.g., thionyl chloride, chlorine gas). google.comresearchgate.net | Employs safer, less toxic reagents (e.g., H2O2, N-chlorosuccinimide, electrochemical systems). organic-chemistry.orgacs.org |
| Catalysts | May require heavy metal catalysts. acs.org | Aims for catalyst-free reactions or uses environmentally benign catalysts (e.g., zinc carbonate). uniroma1.itacs.org |
| Solvents | Often relies on volatile organic compounds (VOCs). | Prioritizes the use of water or solvent-free conditions. acs.org |
| By-products | Can generate significant amounts of hazardous waste. | Designed to produce minimal and non-toxic by-products (e.g., NaCl, KCl). sciencedaily.com |
| Efficiency | May involve multiple complex steps with tedious workups. researchgate.net | Focuses on one-pot syntheses and continuous-flow processes to improve yield and reduce waste. uniroma1.itacs.org |
Exploration in New Biological Target Identification and Mechanistic Understanding
The sulfonyl group is a key functional moiety in a vast number of therapeutic agents. sioc-journal.cnnih.gov The reactivity of the chloroethylsulfonyl group in this compound makes it a candidate for development as a chemical probe for identifying new biological targets and elucidating complex cellular mechanisms. The related sulfonyl fluoride warheads have shown significant potential in covalently modifying amino acid residues beyond the typical cysteine, including tyrosine, lysine, histidine, and serine. rsc.org
Future research in this domain could involve:
Chemoproteomic Probes: Derivatives of this compound could be synthesized to function as activity-based or affinity-based probes. nih.govnih.gov By incorporating a reporter tag (like biotin (B1667282) or a fluorescent dye), these probes can be used to covalently label their protein targets within a complex biological sample, such as a cell lysate. nih.gov Subsequent isolation and identification of the labeled proteins via mass spectrometry can reveal novel biological targets. nih.govnih.gov
Covalent Inhibitor Development: The ability of sulfonyl groups to form stable covalent bonds with protein residues is a highly sought-after feature in drug design. rsc.orgacs.org By modifying the core structure of this compound, it may be possible to design selective covalent inhibitors for specific enzymes or receptors, expanding the "druggable" space of the proteome. rsc.org
Mechanism of Action Studies: Understanding how a small molecule exerts its biological effect is crucial for drug development. Probes derived from this compound could be used to pinpoint the exact binding site on a target protein, providing invaluable insights into its mechanism of action and facilitating the rational design of more potent and selective analogs. nih.gov
Advanced Computational Design and Optimization of Derivatives
In silico methods are indispensable tools in modern medicinal chemistry for accelerating the drug discovery process. researchgate.net Advanced computational techniques can be employed to design and optimize derivatives of this compound for specific biological activities.
Prospective computational studies include:
Molecular Docking and Dynamics: These simulations can predict how potential derivatives bind to the active site of a target protein. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving significant time and resources. researchgate.net Molecular docking studies have successfully identified sulfonamide derivatives with favorable binding energies to targets like VEGFR-2. acs.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling techniques like CoMFA and CoMSIA can be used to build robust models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models generate contour maps that highlight which regions of the molecule are critical for activity, guiding the design of new derivatives with enhanced potency. nih.gov
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico tools can predict these properties for virtual compounds, allowing researchers to identify and filter out molecules with unfavorable pharmacokinetic profiles early in the design phase. nih.govicm.edu.pl
Development of Standardized Analytical Research Protocols
As the applications of this compound and its derivatives expand, the need for robust and standardized analytical methods for their detection and quantification becomes paramount.
Future work should focus on:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of chemical compounds. google.com Research is needed to develop and validate specific HPLC methods for this compound, including the determination of its purity and the identification of any related substances or impurities. google.com Sample preparation techniques, such as solid-phase extraction (SPE), may be optimized to handle complex matrices. semanticscholar.org
Spectroscopic Techniques: A simple and sensitive spectrophotometric method has been developed for the determination of some sulfonamide drugs based on diazotization and coupling reactions. researchgate.net Similar protocols could be explored for derivatives of this compound, providing a cost-effective and rapid method for routine analysis.
Derivatization for GC Analysis: Due to the potential for low volatility, direct analysis by Gas Chromatography (GC) can be challenging. Sulfonyl chlorides are known to be excellent derivatizing agents for analytes containing nucleophilic groups. nbinno.com Standardized protocols could be developed where this compound or its derivatives are used to derivatize other analytes, enhancing their volatility and thermal stability for GC analysis. nbinno.com
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Application | Key Research Goal |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and identification of related substances. google.com | Develop and validate a robust, specific, and sensitive method for routine quality control. |
| Spectrophotometry | Rapid quantification in various samples. researchgate.net | Establish a simple, cost-effective colorimetric assay for high-throughput screening or process monitoring. |
| Gas Chromatography (GC) | Analysis of volatile derivatives or use as a derivatizing agent. nbinno.com | Develop derivatization protocols to improve volatility and enable GC-based analysis of the compound or its reaction products. |
| Mass Spectrometry (MS) | Structural confirmation and identification of metabolites or protein adducts. nih.gov | Couple with chromatographic methods (LC-MS, GC-MS) for unambiguous identification and structural elucidation. |
Potential in Interdisciplinary Research Fields
The unique reactivity of the sulfonyl group opens up possibilities for the application of this compound in diverse, interdisciplinary fields beyond its traditional use.
Emerging interdisciplinary applications include:
Bio-materials Science: Covalent modification is a key strategy for functionalizing biomaterials. Derivatives of this compound could be used to immobilize proteins, peptides, or other bioactive molecules onto the surface of materials to enhance their biocompatibility or confer specific biological functions. The ability of sulfonyl groups to react with various amino acid side chains provides a versatile tool for this purpose. rsc.org
Environmental Chemistry: Sulfonyl-containing compounds are utilized in the synthesis of agrochemicals such as pesticides and herbicides. nbinno.com Research could explore the potential of novel derivatives of this compound in this area, aiming to develop more effective and environmentally safer crop protection agents. Additionally, its reactivity could be harnessed to develop specific sensors or capture agents for environmental pollutants.
Materials Science: The sulfonyl group is a versatile functional group in polymer chemistry and the synthesis of fine chemicals like dyes and pigments. nbinno.com The bifunctional nature of this compound (containing both a reactive sulfonyl chloride precursor and a hydroxyl group) could be exploited to create novel polymers or cross-linking agents with tailored properties for advanced materials applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
